Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, an ethyl group, and a sulfanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone typically involves the reaction of pyridin-4-ylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the addition of a base like triethylamine to facilitate the formation of the imino group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the ethyl and sulfanone groups, resulting in different chemical properties and reactivity.
N-(pyridin-2-yl)amides: Contains a pyridine ring and an amide group, offering different biological and chemical activities.
3-bromoimidazo[1,2-a]pyridines: Features a bromine atom and an imidazo ring, providing unique reactivity and applications.
Biological Activity
Ethyl(imino)(pyridin-4-yl)-lambda6-sulfanone, with the CAS number 3019-18-9, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₇H₁₀N₂OS
Molecular Weight: 158.23 g/mol
IUPAC Name: this compound
Structural Features
The compound features a pyridine ring, which is known for its role in biological activity due to its ability to interact with various biological targets. The sulfanone moiety contributes to its potential reactivity and interaction with enzymes.
This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor, modulating various biochemical pathways that could lead to therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of several cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 20 |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Preliminary research has also explored the antimicrobial potential of this compound. It has shown activity against various bacterial strains, indicating a possible role in treating infections:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
P. aeruginosa | 20 |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various human cancer cell lines. The findings highlighted its selective cytotoxicity and potential mechanisms involving apoptosis induction.
- Antimicrobial Activity Assessment : Another research article focused on the antimicrobial properties of the compound, revealing significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This study suggests that the compound may disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.
- Enzyme Inhibition Studies : A patent related to this compound describes its use as an ATR kinase inhibitor, indicating potential applications in cancer therapy by targeting specific signaling pathways involved in cell cycle regulation.
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
ethyl-imino-oxo-pyridin-4-yl-λ6-sulfane |
InChI |
InChI=1S/C7H10N2OS/c1-2-11(8,10)7-3-5-9-6-4-7/h3-6,8H,2H2,1H3 |
InChI Key |
UTSZHXWKQRLOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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